Lenalidomide-5'-CO-PEG2-C2-azide
説明
Lenalidomide-5'-CO-PEG2-C2-azide is a degrader building block designed for targeted protein degradation (TPD) applications, particularly in proteolysis-targeting chimeras (PROTACs). It consists of three key components:
- E3 ligase ligand: Lenalidomide, which recruits the cereblon (CRBN) E3 ubiquitin ligase.
- Linker: A polyethylene glycol (PEG2) spacer, providing flexibility and modulating solubility.
- Functional group: A terminal azide (-N3) for conjugation to target protein ligands via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .
This compound enables the construction of bifunctional molecules that degrade disease-relevant proteins by hijacking the ubiquitin-proteasome system. Its structural design balances molecular weight, hydrophilicity, and stability, making it a versatile tool in chemical biology and drug discovery.
特性
分子式 |
C20H24N6O6 |
|---|---|
分子量 |
444.4 g/mol |
IUPAC名 |
3-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanamide |
InChI |
InChI=1S/C20H24N6O6/c21-25-22-6-8-32-10-9-31-7-5-18(28)23-14-1-2-15-13(11-14)12-26(20(15)30)16-3-4-17(27)24-19(16)29/h1-2,11,16H,3-10,12H2,(H,23,28)(H,24,27,29) |
InChIキー |
BCWPJDSLGAJBLA-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
類似化合物との比較
Key Findings :
- Shorter PEG chains (e.g., PEG2) favor cellular uptake due to reduced molecular weight, while longer chains (e.g., PEG6) enhance aqueous solubility and reduce aggregation .
- PEG2 derivatives are preferred for blood-brain barrier penetration in neurological targets, whereas PEG6 variants are utilized in systemic applications requiring prolonged half-life .
Functional Group Variation
The terminal functional group determines conjugation strategies. Lenalidomide-5'-CO-PEG2-C2-azide (azide) is compared below with amine-terminated analogs:
Key Findings :
- Azide-functionalized compounds enable bioorthogonal reactions, minimizing off-target effects .
- Amine-terminated derivatives (e.g., Lenalidomide-5'-CO-PEG4-C2-amine HCl) are compatible with carboxylate-containing ligands but require additional activation steps .
Comparison with Other E3 Ligand-Linker Conjugates
Pomalidomide and Thalidomide Derivatives
Pomalidomide and thalidomide are structurally related CRBN ligands with distinct binding affinities:
Key Findings :
- Pomalidomide derivatives exhibit higher CRBN affinity than lenalidomide analogs, enhancing degradation efficiency .
- Thalidomide-based conjugates show weaker binding, limiting their utility in high-efficiency PROTACs .
VH032 and AHPC-Based Conjugates
Non-CRBN E3 ligands, such as VH032 (VHL ligand) and (S,R,S)-AHPC, offer alternative degradation pathways:
Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
